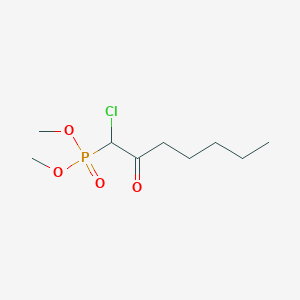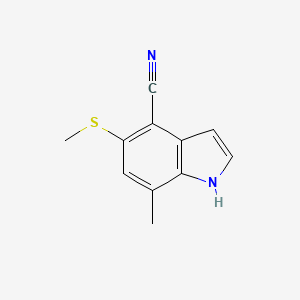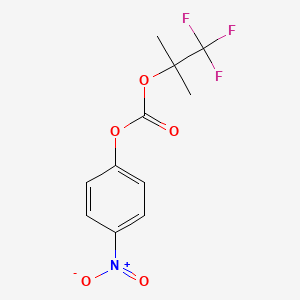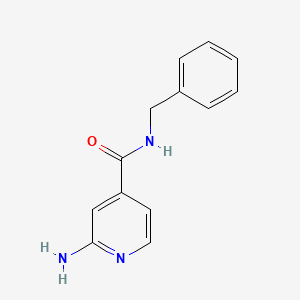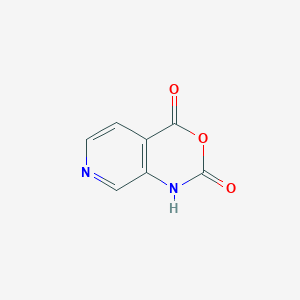
7-AZAISATOIC ANHYDRIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-AZAISATOIC ANHYDRIDE is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-AZAISATOIC ANHYDRIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxylic acid under acidic conditions to form the oxazine ring . Another approach includes the use of Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . The reaction conditions often require the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-AZAISATOIC ANHYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.
Applications De Recherche Scientifique
7-AZAISATOIC ANHYDRIDE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-AZAISATOIC ANHYDRIDE involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
7-AZAISATOIC ANHYDRIDE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound also contains a fused ring system and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine: This compound shares the oxazine ring and has been studied for its chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4N2O3 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-1-2-8-3-5(4)9-7(11)12-6/h1-3H,(H,9,11) |
Clé InChI |
CRQKHMDIYZJEGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=O)OC(=O)N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)
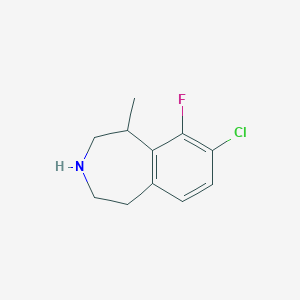
![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)






